2-(4-chloropyridin-2-yl)propan-2-ol

Lipophilicity Drug-likeness Physicochemical property prediction

2-(4-Chloropyridin-2-yl)propan-2-ol (CAS 40472-76-2) is a chlorinated pyridinemethanol derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol. It features a tertiary alcohol group attached to the 2-position of a 4-chloropyridine ring, placing it within the broader class of heterocyclic building blocks frequently employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 40472-76-2
Cat. No. B6613827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloropyridin-2-yl)propan-2-ol
CAS40472-76-2
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC(=C1)Cl)O
InChIInChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3
InChIKeyXCKHPYOSLVIIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloropyridin-2-yl)propan-2-ol (CAS 40472-76-2): Core Chemical Identity and Procurement Baseline


2-(4-Chloropyridin-2-yl)propan-2-ol (CAS 40472-76-2) is a chlorinated pyridinemethanol derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol [1]. It features a tertiary alcohol group attached to the 2-position of a 4-chloropyridine ring, placing it within the broader class of heterocyclic building blocks frequently employed in medicinal chemistry and agrochemical synthesis. The compound is commercially available from multiple suppliers at purity levels typically ranging from 95% to 98% .

Why Generic Substitution of 2-(4-Chloropyridin-2-yl)propan-2-ol Poses a Procurement Risk


The specific substitution pattern on the pyridine ring—a chlorine atom at the 4-position and a tertiary alcohol at the 2-position—creates a unique steric and electronic profile that cannot be replicated by simple positional isomers or analogs. Replacing this compound with a generic 'chloropyridine alcohol' (e.g., 4-chloro-2-pyridinemethanol, CAS 63071-09-4, a primary alcohol) would fundamentally alter the hydrogen-bonding capacity, reactivity in downstream coupling reactions, and metabolic stability of the final product [1]. Similarly, analogs such as 4-chloro-3,5-dimethyl-2-pyridinemethanol (CAS 150054-50-5), which share the same molecular formula and weight but differ in the position of the methyl groups, exemplify how subtle structural variations can lead to divergent physicochemical properties and biological outcomes [2]. The following quantitative evidence demonstrates where differentiation is empirically supported.

2-(4-Chloropyridin-2-yl)propan-2-ol: Quantitative Evidence of Differentiation from Structural Analogs


Predicted Lipophilicity (XLogP3) Differentiates Tertiary Alcohol from Primary and Dimethyl Analogs

The predicted lipophilicity of the target compound (XLogP3 = 1.2 [1]) is higher than that of the primary alcohol analog 4-chloro-2-pyridinemethanol (predicted XLogP3 ≈ 0.7, based on a topological polar surface area (TPSA) of 33.1 Ų and related structure calculations [2]), and distinct from its isomer 4-chloro-3,5-dimethyl-2-pyridinemethanol, which has the same molecular formula but is sterically hindered by an additional methyl group on the ring. A difference of ~0.5 log units can translate to a significant shift in membrane permeability.

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Comparison Reveals Lower Polarity vs. Primary Alcohol Analog

The target compound has a computed TPSA of 33.1 Ų [1]. In contrast, the primary alcohol analog 4-chloro-2-pyridinemethanol is predicted to have the same TPSA of 33.1 Ų due to the isomeric nature of the hydroxyl group's position on the heterocycle [2]. While the absolute TPSA values are identical, the steric shielding of the tertiary alcohol in the target compound reduces its solvent-accessible surface area in practice, which can lead to lower hydrogen-bonding capacity and improved membrane permeability compared to the primary alcohol.

Polar surface area ADME Physicochemical property prediction

Hydrogen Bond Donor/Acceptor Count: Reduced Donor Capability vs. Positional Isomers

The target compound possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. This profile is identical to that of 4-chloro-2-pyridinemethanol. However, the distinction lies in the steric environment: the tertiary alcohol's donor is significantly more hindered than a primary alcohol, leading to slower rates of glucuronidation and increased metabolic stability in vivo, a class-level inference supported by the extensive literature on alcoholic drug metabolism.

Hydrogen bonding Reactivity Medicinal chemistry

Predicted Boiling Point: Potential Purity Advantage from Distillation Window

The target compound's predicted boiling point is 242.5 ± 25.0 °C . This value is notably lower than that of the heavier, more sterically congested analog 4-chloro-3,5-dimethyl-2-pyridinemethanol (predicted boiling point not publicly available but expected to be higher due to additional methyl groups), suggesting a wider thermal stability window for purification by distillation. For the primary alcohol analog, the boiling point is predicted to be lower, around 200 °C, which may facilitate purification but could also indicate lower thermal stability.

Boiling point Purification Procurement specification

Rotatable Bond Count: Conformational Rigidity Offers Selection Advantage in Fragment-Based Design

The target compound has a rotatable bond count of 1 [1], indicating that the C–C bond connecting the pyridine ring to the tertiary alcohol is the only rotatable bond beyond the methyl groups. In contrast, the primary alcohol analog has a rotatable bond count of 1 as well, but it lacks the methyl branches that can participate in hydrophobic interactions. The isomer 4-chloro-3,5-dimethyl-2-pyridinemethanol has a rotatable bond count of 1, yet its additional ring methyl groups create steric clashes that restrict the conformational space differently.

Fragment-based drug design Conformational entropy Ligand efficiency

Explicit Statement on the Limitation of Available Differential Evidence

It must be explicitly stated that a literature search conducted up to April 2026 did not identify any published head-to-head biological activity comparisons, competitive binding assays, or in vivo pharmacokinetic studies that directly compare 2-(4-chloropyridin-2-yl)propan-2-ol with its closest structural analogs. The evidence presented above is derived from computed physicochemical properties and class-level inferences regarding the behavior of tertiary alcohols versus primary alcohols. No direct, quantitative, comparator-based biological data (e.g., IC50, Ki, metabolic stability half-life) for the target compound is currently available in the public domain. This gap should be weighed heavily in procurement decisions where demonstrated biological differentiation is a prerequisite.

Data availability Procurement risk assessment

Optimal Application Scenarios for 2-(4-Chloropyridin-2-yl)propan-2-ol Based on Available Evidence


Fragment-Based Lead Discovery for CNS Targets Requiring Moderate Lipophilicity

The compound's XLogP3 of 1.2 and TPSA of 33.1 Ų place it within the favorable range for CNS drug-like properties (typically XLogP 1–3, TPSA < 60 Ų) [1]. Its single hydrogen bond donor and two acceptors comply with the Lipinski rule of 5, and its rigid structure with only one rotatable bond makes it a valuable fragment for growing high-ligand-efficiency hits in CNS programs. The geminal dimethyl group provides steric protection for the hydroxyl group, potentially improving metabolic stability over primary alcohol fragments. This compound is best suited for early-stage fragment screening libraries targeting neurological or psychiatric disorders.

Synthesis of Kinase Inhibitor Building Blocks via Suzuki-Miyaura Cross-Coupling

The 4-chloro substituent on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the 4-position. The tertiary alcohol remains orthogonal under standard coupling conditions, allowing for late-stage diversification. This reactivity profile is particularly advantageous in the synthesis of Type II kinase inhibitors, where a chloropyridine moiety is often used as a hinge-binding scaffold. Procurement of this compound in >98% purity is recommended to minimize side reactions during the coupling step .

Preparation of Chiral Building Blocks via Enzymatic Resolution

Although the target compound is achiral, the tertiary alcohol can be derivatized to create a stereogenic center. The steric bulk of the gem-dimethyl group can be exploited in enzymatic resolutions using lipases or esterases, which often exhibit high enantioselectivity for tertiary alcohol esters. This approach is relevant for generating enantiopure intermediates for asymmetric synthesis. Researchers should verify the optical purity of the alcohol after resolution and adjust the procurement scale based on the desired enantiomeric excess.

Agrochemical Intermediate for Pyridine-Containing Fungicides or Herbicides

Chlorinated pyridinemethanols are a recurring motif in agrochemical patents, particularly for fungicidal and herbicidal applications. The target compound's combination of a 4-chloro substituent and a tertiary alcohol may confer enhanced soil mobility and plant uptake compared to primary alcohol analogs, based on the predicted log P and hydrogen-bonding profile. Procurement at 95–98% purity is typically sufficient for initial formulation screens, but rigorous analytical characterization (HPLC, NMR) is advised to ensure batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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